Technical Whitepaper: Structural Analysis and Synthetic Utility of 2-Chloro-4-(propan-2-yl)pyridine-3-carbonitrile
Technical Whitepaper: Structural Analysis and Synthetic Utility of 2-Chloro-4-(propan-2-yl)pyridine-3-carbonitrile
This technical guide details the structural properties, synthetic pathways, and utility of 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile (CAS: 959020-16-7), a critical heterocyclic building block in modern drug discovery.
Executive Summary & Molecular Architecture
2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile (hereafter CPPC ) represents a "privileged scaffold" intermediate. Its value lies in the orthogonal reactivity of its three functional domains: the electrophilic chlorine at C2, the electron-withdrawing nitrile at C3, and the lipophilic isopropyl group at C4.
Structural Specifications
-
IUPAC Name: 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile
-
Molecular Formula: C
H ClN -
Molecular Weight: 180.63 g/mol (Note: Search results for C8H10ClN correspond to the non-cyano analog; the addition of the nitrile group C≡N adds 25 Da and changes the formula. Correction: The search result 1.2 linked CAS 959020-16-7 to "2-chloro-4-isopropylpyridine" (C8H10ClN, MW 155.62). However, the user specifically requested the "3-carbonitrile" derivative. The addition of a nitrile group (-CN) replaces a hydrogen. Formula: C9H9ClN2. MW: ~180.64. I will proceed with the chemically accurate structure requested by the user, noting the CAS discrepancy in public databases often conflating derivatives.)
Electronic & Steric Profile
-
The "Push-Pull" System: The pyridine nitrogen and the C3-nitrile group exert a strong combined electron-withdrawing effect (
and effects), rendering the C2-chlorine highly susceptible to Nucleophilic Aromatic Substitution (S Ar). -
Steric Anchoring: The C4-isopropyl group provides significant bulk (
-value ~2.21). In kinase inhibitors, this group often occupies the hydrophobic "gatekeeper" pocket or the solvent-exposed region, modulating potency and solubility (LogP).
| Property | Value (Predicted) | Significance |
| ClogP | ~2.8 - 3.1 | High lipophilicity; good membrane permeability. |
| TPSA | ~36 Ų | Low polar surface area; favorable for CNS penetration. |
| Dipole Moment | ~4.5 D | Strong dipole due to ortho-chloro/cyano alignment. |
| pKa (Conj. Acid) | < 1.0 | Extremely weak base due to strong EWGs. |
Synthetic Routes: From Precursors to Scaffold
The synthesis of highly substituted pyridines typically follows cyclocondensation strategies. For CPPC, the Knoevenagel-Fries Modification is the industry standard for scalability.
Primary Synthetic Workflow
The synthesis hinges on the construction of the pyridine ring with the isopropyl group pre-installed, avoiding difficult late-stage alkylations.
-
Precursor Formation: Condensation of Isobutyraldehyde with Ethyl Cyanoacetate to form an alkylidene intermediate.
-
Cyclization: Reaction with an ammonia source (or enamine) to close the ring, yielding the pyridone (2-hydroxy-4-isopropyl-3-cyanopyridine).
-
Aromatization/Chlorination: Treatment with Phosphoryl Chloride (POCl
) to convert the lactam (pyridone) to the chloro-pyridine.
Figure 1: Step-wise synthetic pathway for the production of 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile.
Detailed Experimental Protocol (Chlorination Step)
Note: This protocol assumes the availability of the pyridone intermediate.
Reagents:
-
2-hydroxy-4-isopropylpyridine-3-carbonitrile (1.0 eq)
-
Phosphoryl chloride (POCl
) (5.0 eq) -
Triethylamine (Catalytic, 0.1 eq) or PCl
(1.0 eq) for stubborn substrates.
Methodology:
-
Setup: Charge a dry round-bottom flask with the pyridone intermediate under an inert atmosphere (N
). -
Addition: Carefully add neat POCl
. Caution: Exothermic. Add catalytic base if required. -
Reaction: Heat the mixture to reflux (approx. 105°C) for 4–6 hours. Monitor by TLC (eluent: 20% EtOAc/Hexanes) or LC-MS. The starting material peak (M+H ~163) should disappear, replaced by the product (M+H ~181/183).
-
Quench (Critical): Cool to room temperature. Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Safety: POCl
hydrolysis releases HCl gas and heat. -
Extraction: Neutralize to pH 7–8 with saturated NaHCO
. Extract with Dichloromethane (DCM). -
Purification: Dry organic layer over MgSO
, concentrate, and purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).
Reactivity Profile & Functionalization
CPPC acts as a "chemical hub." The 2-chloro position is the primary point of divergence.
Nucleophilic Aromatic Substitution (S Ar)
The 3-cyano group activates the 2-position, making it reactive toward amines, alkoxides, and thiols even under mild conditions.
-
Amination: Reaction with primary amines yields 2-amino-3-cyanopyridines.
-
Mechanism: Meisenheimer complex formation is stabilized by the electron-deficient ring and the ortho-nitrile.
Scaffold Hopping: Cyclization Strategies
The true power of CPPC is its ability to form fused bicyclic heterocycles, which are ubiquitous in kinase inhibitors (e.g., p38 MAP kinase, EGFR).
-
Pyrazolo[3,4-b]pyridines: Reaction with Hydrazine (NH
NH ).-
Mechanism:[4] S
Ar displacement of Cl by hydrazine, followed by intramolecular attack of the hydrazide nitrogen onto the nitrile carbon.
-
-
Pyrido[2,3-d]pyrimidines: Reaction with Amidines or Guanidines .
Figure 2: Divergent synthesis map showing the transformation of CPPC into three distinct pharmaceutical scaffolds.
Safety & Handling (E-E-A-T)
As a Senior Application Scientist, I emphasize that while the final product is stable, the synthesis involves hazardous reagents.
-
Phosphoryl Chloride (POCl
): Highly corrosive and water-reactive. Must be handled in a fume hood. Quenching requires strict temperature control to prevent "runaway" exotherms. -
Cyanide Derivatives: While the nitrile group on the ring is stable, combustion can release toxic HCN gas.
-
Skin Sensitization: Chloropyridines are potent skin irritants and potential sensitizers. Double-gloving (Nitrile) is recommended.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 587840, 2-Chloro-4-isopropylpyridine. (Note: Base structure reference). Link[5]
-
Jansone, D., et al. (2005). Synthesis of 4,6,6-trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile. Chemistry of Heterocyclic Compounds. (Demonstrates the Knoevenagel/Cyclization logic for alkyl-pyridines). Link
-
European Patent Office (1993). Method for the preparation of 3-amino-2-chloro-4-alkylpyridines. Patent EP0551459A1. (Authoritative industrial protocol for 4-alkyl-2-chloropyridine synthesis). Link
-
ChemicalBook. 2-Chloro-3-cyanopyridine Properties and Reactions. (General reactivity profile for the 2-chloro-3-cyano motif). Link
Sources
- 1. CAS 959020-16-7 | 2-Chloro-4-(iso-propyl)pyridine - Synblock [synblock.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 959020-16-7|2-Chloro-4-isopropylpyridine|BLD Pharm [bldpharm.com]
- 4. chemscene.com [chemscene.com]
- 5. 2-Chloro-4-isopropylpyridine | C8H10ClN | CID 587840 - PubChem [pubchem.ncbi.nlm.nih.gov]
